molecular formula C22H18O4 B15003341 4-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione

4-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione

Cat. No.: B15003341
M. Wt: 346.4 g/mol
InChI Key: YAASJZHMOCUIBP-UHFFFAOYSA-N
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Description

4-[4-(PROPAN-2-YL)PHENYL]-2H,3H,4H,5H,10H-NAPHTHO[2,3-B]PYRAN-2,5,10-TRIONE is a complex organic compound with a unique structure that combines a naphthopyran core with a phenyl group substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(PROPAN-2-YL)PHENYL]-2H,3H,4H,5H,10H-NAPHTHO[2,3-B]PYRAN-2,5,10-TRIONE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[4-(PROPAN-2-YL)PHENYL]-2H,3H,4H,5H,10H-NAPHTHO[2,3-B]PYRAN-2,5,10-TRIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

4-[4-(PROPAN-2-YL)PHENYL]-2H,3H,4H,5H,10H-NAPHTHO[2,3-B]PYRAN-2,5,10-TRIONE has several scientific research applications:

Mechanism of Action

The mechanism by which 4-[4-(PROPAN-2-YL)PHENYL]-2H,3H,4H,5H,10H-NAPHTHO[2,3-B]PYRAN-2,5,10-TRIONE exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthopyran derivatives and phenyl-substituted organic molecules. Examples include:

Uniqueness

The uniqueness of 4-[4-(PROPAN-2-YL)PHENYL]-2H,3H,4H,5H,10H-NAPHTHO[2,3-B]PYRAN-2,5,10-TRIONE lies in its specific substitution pattern, which can confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H18O4

Molecular Weight

346.4 g/mol

IUPAC Name

4-(4-propan-2-ylphenyl)-3,4-dihydrobenzo[g]chromene-2,5,10-trione

InChI

InChI=1S/C22H18O4/c1-12(2)13-7-9-14(10-8-13)17-11-18(23)26-22-19(17)20(24)15-5-3-4-6-16(15)21(22)25/h3-10,12,17H,11H2,1-2H3

InChI Key

YAASJZHMOCUIBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC(=O)OC3=C2C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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